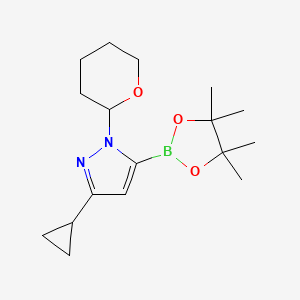

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

描述

3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, an oxan-2-yl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the pyrazole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions using reagents like diazomethane.

Attachment of the oxan-2-yl group: This step might involve nucleophilic substitution reactions.

Incorporation of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This can be achieved using boronic acid derivatives under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.

Reduction: Reduction reactions could target the pyrazole ring or the oxan-2-yl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the boron atom.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Coupling reagents: Palladium catalysts for Suzuki coupling.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

科学研究应用

Medicinal Chemistry

One of the primary applications of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is in the field of medicinal chemistry. Its unique structure allows it to interact with biological targets effectively.

- Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of boron into the structure may enhance its efficacy as a therapeutic agent.

- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various bacterial strains. This suggests potential for developing new antibiotics or antifungal agents.

- Neurological Applications : Compounds with similar pyrazole structures have been studied for their neuroprotective effects, indicating that this compound may also have applications in treating neurodegenerative diseases.

Synthesis and Material Science

The compound's unique boron-containing structure offers advantages in material science, particularly in the synthesis of advanced materials.

- Polymer Chemistry : The incorporation of boron into polymers can enhance their thermal and mechanical properties. This compound could be used as a building block for synthesizing high-performance polymers.

- Catalysis : The presence of boron makes this compound a potential candidate for use in catalysis, particularly in organic reactions where boron acts as a Lewis acid.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of the dioxaborolane moiety in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on derivatives of this compound demonstrated effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the pyrazole ring could further enhance antimicrobial potency.

作用机制

The mechanism of action of 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific application. For example, as a catalyst, it might facilitate reactions by stabilizing transition states. In biological systems, it could interact with specific enzymes or receptors, altering their activity.

相似化合物的比较

Similar Compounds

3-cyclopropyl-1-(oxan-2-yl)-1H-pyrazole: Lacks the boron-containing group.

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the cyclopropyl group.

Uniqueness

The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group makes this compound unique, as it can participate in boron-mediated reactions, which are not possible with similar compounds lacking this group.

生物活性

3-Cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1486485-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 318.22 g/mol. The presence of the cyclopropyl group and the dioxaborolane moiety suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.22 g/mol |

| CAS Number | 1486485-57-7 |

| Purity | ≥95% |

Cannabinoid Receptor Interaction

Research indicates that pyrazole derivatives, particularly those containing cyclopropyl groups, may exhibit significant interactions with cannabinoid receptors. A study highlighted that various diaryl-pyrazole derivatives showed promising binding affinities for the CB1 receptor, which is implicated in obesity and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole compounds have revealed that modifications to the pyrazole ring can enhance biological activity. For instance, compounds with cyclopropyl substitutions demonstrated improved pharmacokinetic profiles and reduced toxicity compared to their non-cyclopropyl counterparts .

Study on Anti-Fibrosis Efficacy

A notable investigation focused on the anti-fibrotic properties of related pyrazole compounds. The study demonstrated that certain derivatives exhibited potent inhibitory activities against discoidin domain receptors (DDR1/2), which are involved in fibrosis processes. The compound's ability to inhibit these receptors suggests potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF) .

In Vivo Studies

In vivo pharmacodynamic evaluations have shown that certain pyrazole derivatives can significantly reduce serum lipid levels and improve metabolic parameters in animal models. For example, one compound exhibited a favorable pharmacological profile, indicating its potential as a therapeutic agent for metabolic syndrome .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropyl-1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester group as a key reactive site. A representative procedure involves:

- Reacting a boronate-containing pyrazole precursor with a cyclopropyl-substituted aryl halide.

- Using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a DMF/water solvent system under reflux conditions .

- Purification via column chromatography or recrystallization. Example Conditions :

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | Reflux | 85 |

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard. Key steps include:

- Growing single crystals via slow evaporation (e.g., using ethanol/DMF mixtures).

- Data collection with Mo/Kα radiation.

- Structure refinement using SHELXL (for small molecules) to resolve bond lengths, angles, and torsional parameters .

- Validation with CIF check tools to ensure data integrity.

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., cyclopropyl protons at δ ~0.8–1.2 ppm; pyrazole protons at δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., B-O stretches ~1350–1400 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 279.16) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts for improved efficiency .

- Solvent Effects : Compare DMF, THF, or toluene for solubility and reaction rate.

- Base Selection : Evaluate K₂CO₃, Cs₂CO₃, or NaOtBu for milder conditions.

- Example Optimization : Replacing K₃PO₄ with Cs₂CO₃ in THF increased yield to 92% in a related pyrazole-boronate system .

Q. How to resolve contradictory biological activity data in analogs?

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Structural Verification : Re-examine NMR assignments (e.g., NOESY for stereochemistry) and X-ray data.

- Assay Reproducibility : Standardize cell-based assays (e.g., IC₅₀ measurements in triplicate) .

Q. What strategies prevent decomposition of the tetramethyl-1,3,2-dioxaborolan moiety during synthesis?

- Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Drying Agents : Add molecular sieves (3Å) to solvents.

- Temperature Moderation : Avoid prolonged heating >80°C to prevent boronate ester hydrolysis .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace cyclopropyl with other substituents (e.g., aryl, alkyl) via cross-coupling.

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position using diazonium salt chemistry .

- Biological Testing : Prioritize analogs with logP <5 and polar surface area >60 Ų for improved bioavailability .

Q. Data Contradiction Analysis

Q. How to interpret conflicting NMR data in derivatives?

- Dynamic Effects : Check for tautomerism (e.g., pyrazole NH exchange) via variable-temperature NMR.

- Impurity Peaks : Compare with mass spectrometry to identify byproducts.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Q. Methodological Best Practices

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq boronate, 5 mol% Pd).

- Crystallization Tips : Use mixed solvents (e.g., DCM/hexane) for slow crystal growth.

- Safety : Handle cyclopropyl intermediates with care (risk of ring strain-induced reactivity).

属性

IUPAC Name |

3-cyclopropyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-13(12-8-9-12)19-20(14)15-7-5-6-10-21-15/h11-12,15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWSNXLQKXBYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。